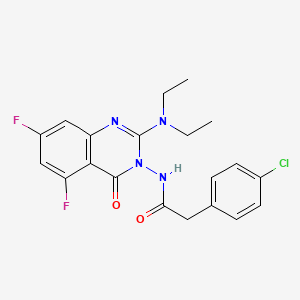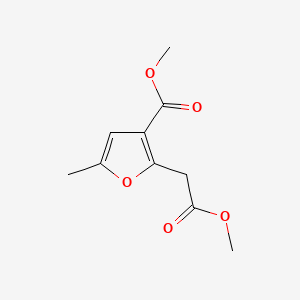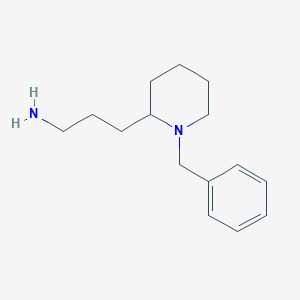
3-(1-Benzylpiperidin-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzylpiperidin-2-yl)propan-1-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, and a propan-1-amine chain attached to the second carbon of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-2-yl)propan-1-amine typically involves the following steps:
Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Benzylation: The next step involves the introduction of the benzyl group to the nitrogen atom of the piperidine ring. This is usually done using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain to the second carbon of the piperidine ring. This can be achieved through a nucleophilic substitution reaction using appropriate reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzylpiperidin-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzylpiperidin-2-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Benzylpiperidin-2-yl)propan-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can affect various physiological processes, making the compound of interest in neurological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylpiperidin-3-amine: Similar in structure but with the amine group attached to the third carbon of the piperidine ring.
2-(1-Benzylpiperidin-2-yl)propan-2-amine: Similar structure with a different substitution pattern on the propan-amine chain.
3-(1-Benzylpiperidin-4-yl)propan-1-amine: Similar structure with the amine group attached to the fourth carbon of the piperidine ring.
Uniqueness
3-(1-Benzylpiperidin-2-yl)propan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C15H24N2 |
|---|---|
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
3-(1-benzylpiperidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C15H24N2/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13,16H2 |
InChI-Schlüssel |
DYOLSWARDAFROU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CCCN)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


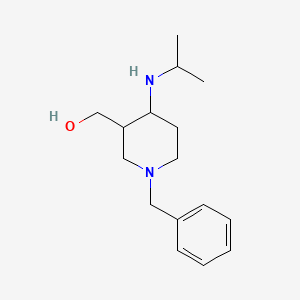
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
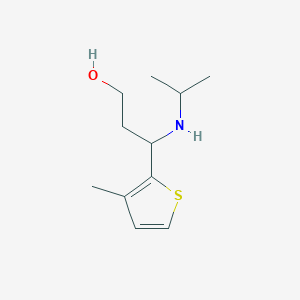
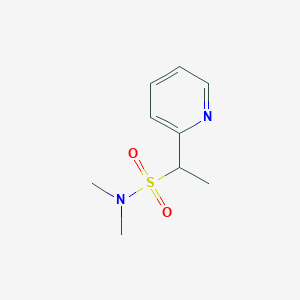
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
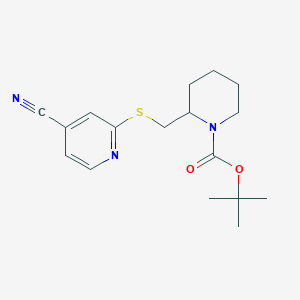
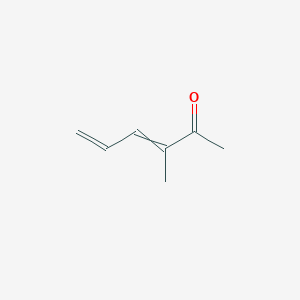

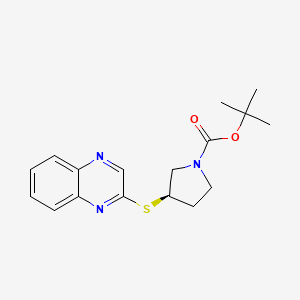

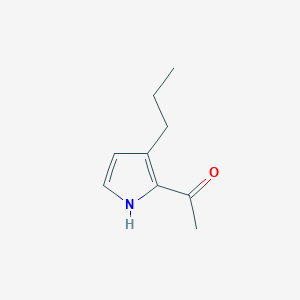
![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
